Pectenotoxin 2 Pectenotoxin 2 Pectenotoxin 2 belongs to the class of organic compounds known as pectenotoxins and derivatives. These are a group of poly-ether-lactone toxins. Pectenotoxin 2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pectenotoxin 2 is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 97564-91-5
VCID: VC20770564
InChI: InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1
SMILES: CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Molecular Formula: C47 H70 O14
Molecular Weight: 859 g/mol

Pectenotoxin 2

CAS No.: 97564-91-5

VCID: VC20770564

Molecular Formula: C47 H70 O14

Molecular Weight: 859 g/mol

* For research use only. Not for human or veterinary use.

Pectenotoxin 2 - 97564-91-5

Description

Pectenotoxin 2 (PTX-2) is a polycyclic ether and spiroketal compound primarily derived from marine organisms, particularly certain species of sponges and shellfish. First identified over three decades ago, PTX-2 has garnered significant attention for its biological activities, especially its cytotoxic properties against various cancer cell lines. This article delves into the chemical structure, biological effects, and potential applications of PTX-2 in cancer therapy.

Structural Details

  • Molecular Formula: C47H70O14C_{47}H_{70}O_{14}

  • Molecular Weight: 859.0 g/mol

  • CAS Number: 97564-91-5

The compound's intricate structure includes a bicyclic system that plays a crucial role in its interaction with biological targets, particularly actin filaments.

Cytotoxicity and Mechanism of Action

PTX-2 exhibits significant cytotoxic effects on various cancer cell lines, including leukemia, hepatoma, and breast cancer cells. The mechanism of action involves several pathways:

  • Actin Depolymerization: PTX-2 disrupts actin filaments, inhibiting mitotic separation and cytokinesis, which leads to cell cycle arrest at the G2/M phase.

  • Apoptotic Pathways: The compound down-regulates anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic factors (e.g., Bax). This shift promotes apoptosis through mitochondrial dysfunction and activation of death receptor pathways.

Cell Cycle Regulation

Research indicates that PTX-2 increases phosphorylation of Cdc25C while decreasing levels of Cdc2 and cyclin B1, essential regulators of the cell cycle. This modulation leads to G2/M phase arrest in cancer cells, effectively inhibiting their proliferation.

Experimental Findings

Study FocusFindings
CytotoxicitySignificant inhibition of cancer cell proliferation
MechanismActin depolymerization without affecting tubulin
ApoptosisInduction through mitochondrial dysfunction and NF-κB pathway suppression

Conversion and Toxicity

Recent studies have explored the conversion of PTX-2 into less toxic derivatives, such as Pectenotoxin-2 Seco Acid (PTX-2SA). This conversion occurs in specific marine organisms like New Zealand scallops, which can mitigate the cytotoxic effects of PTX-2 by transforming it into a less harmful form.

Conversion Pathway

The conversion process involves biochemical transformations that reduce the toxicity profile while retaining some beneficial properties for potential therapeutic applications.

Potential Applications in Cancer Therapy

Given its unique mechanism of action and selective toxicity towards certain cancer types, PTX-2 is being investigated as a potential candidate for cancer treatment. Its ability to induce apoptosis selectively in p53 mutant cancers highlights its therapeutic promise.

Challenges in Development

Despite its potential, several challenges exist in developing PTX-2 as a therapeutic agent:

  • Chemical Stability: The compound is prone to rapid isomerization and degradation, which complicates its use in clinical settings.

  • Synthesis Complexity: The intricate structure poses significant challenges for synthetic chemists aiming to produce stable analogs with retained activity.

CAS No. 97564-91-5
Product Name Pectenotoxin 2
Molecular Formula C47 H70 O14
Molecular Weight 859 g/mol
IUPAC Name (1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione
Standard InChI InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1
Standard InChIKey PTKFEDGHUVZLPL-XAHUWGBLSA-N
Isomeric SMILES C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O
SMILES CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Canonical SMILES CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Synonyms 34S-hydroxypectenotoxin-2
pectenotoxin 2
pectenotoxin II
PubChem Compound 6437385
Last Modified Feb 18 2024

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